![molecular formula C34H30ClNO2Ru B1530814 クロロジカルボニル[1-(i-プロピルアミノ)-2,3,4,5-テトラフェニルシクロペンタジエニル]ルテニウム(II) CAS No. 470688-18-7](/img/structure/B1530814.png)
クロロジカルボニル[1-(i-プロピルアミノ)-2,3,4,5-テトラフェニルシクロペンタジエニル]ルテニウム(II)
説明
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) is a useful research compound. Its molecular formula is C34H30ClNO2Ru and its molecular weight is 621.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
不斉合成
クロロジカルボニル[1-(i-プロピルアミノ)-2,3,4,5-テトラフェニルシクロペンタジエニル]ルテニウム(II)は、有機化合物の不斉合成における触媒として役立ちます。 これは、潜在的な生物学的活性を有する天然物であるアケトライドの合成に利用されてきました 。合成された分子にキラリティを誘起するこの化合物の能力は、分子の構造が薬効に大きく影響する可能性のある医薬品研究において非常に重要です。
水素移動水素化
このルテニウム錯体は、水素移動水素化反応に関与しています。 これは、ドナーからアクセプター分子に水素を移動させることで、不飽和有機化合物の還元を促進します 。この用途は、従来の還元方法と比較してより環境に優しい方法で、さまざまな化学物質の製造において非常に重要です。
第二級アルコールのラセミ化
この化合物は、第二級アルコールのラセミ化触媒として機能します。 これは、キラル混合物中の1つのエナンチオマーのラセミ化により、目的のエナンチオマーを選択的に合成することができる動的キネティック分解プロセスにおいて特に重要です 。このプロセスは、エナンチオマー的に純粋な医薬品の合成に広く使用されています。
金属酵素複合体触媒
このルテニウム錯体は、酵素と組み合わせて、エナンチオ選択的変換に使用されます。 金属酵素複合体触媒により、いずれかの触媒単独では不可能な動的キネティック分解が可能になります 。この相乗効果により、生体触媒とグリーンケミストリーの新しい道が開かれます。
抗癌研究
ルテニウム錯体は一般に、その抗癌特性について研究されています。 クロロジカルボニル[1-(i-プロピルアミノ)-2,3,4,5-テトラフェニルシクロペンタジエニル]ルテニウム(II)に関する具体的な研究は限られていますが、関連するルテニウム錯体は、従来の白金系薬物よりも副作用が少ない、潜在的な抗転移剤として有望視されています .
材料科学
材料科学では、この化合物は、独自の電子特性を持つ新しい材料の開発のために探索される可能性があります。 ルテニウム錯体は、薄膜堆積と、電子機器やエネルギー貯蔵用途で重要なMXenesおよびMAX相材料の生成に使用されてきました .
抗酸化活性
類似のルテニウム錯体に関する研究では、有意な抗酸化活性が示されています。 これらの錯体は、さまざまな病気や老化プロセスに関与するフリーラジカルを中和する可能性があります 。さらなる研究では、クロロジカルボニル[1-(i-プロピルアミノ)-2,3,4,5-テトラフェニルシクロペンタジエニル]ルテニウム(II)の抗酸化能力を調査することができます。
DNA結合研究
ルテニウム錯体は、しばしばインターカレーションによってDNAと相互作用することが知られています。 この相互作用は、潜在的なルテニウム系薬物の作用機序を理解し、遺伝物質を標的とする新しい治療薬を開発するために重要です .
作用機序
Target of Action
It’s known that this compound is a ruthenium catalyst , which suggests that it likely interacts with specific reactants in chemical reactions to lower the activation energy and increase the rate of the reaction.
Mode of Action
As a catalyst, Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) facilitates chemical reactions without being consumed in the process . It interacts with reactants to form intermediate compounds, lowering the energy barrier for the reaction and speeding up the reaction rate .
Result of Action
The molecular and cellular effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) would depend on the specific reactions it catalyzes. As a catalyst, it could facilitate a wide range of chemical reactions, leading to various possible outcomes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) .
生化学分析
Biochemical Properties
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate reactions that would otherwise be slow or inefficient. For instance, this compound is known to interact with enzymes involved in hydrogenation and racemization processes, enhancing their activity and selectivity . The nature of these interactions often involves the formation of transient complexes between the ruthenium center and the active sites of the enzymes, leading to increased reaction rates and improved yields.
Cellular Effects
The effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways.
Molecular Mechanism
At the molecular level, Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the ruthenium center to specific biomolecules, such as enzymes and proteins, leading to their activation or inhibition . This binding can result in conformational changes in the target biomolecules, altering their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including oxidative stress and damage to cellular components. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become more pronounced.
Metabolic Pathways
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound has been shown to interact with enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in the levels of intermediates and end products of these pathways.
特性
IUPAC Name |
chlororuthenium(3+);methanone;2,3,4,5-tetraphenyl-N-propan-2-ylcyclopenta-2,4-dien-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N.2CHO.ClH.Ru/c1-23(2)33-32-30(26-19-11-5-12-20-26)28(24-15-7-3-8-16-24)29(25-17-9-4-10-18-25)31(32)27-21-13-6-14-22-27;2*1-2;;/h3-23,33H,1-2H3;2*1H;1H;/q3*-1;;+4/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQSADFAGYHKF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N[C-]1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[CH-]=O.[CH-]=O.Cl[Ru+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30ClNO2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



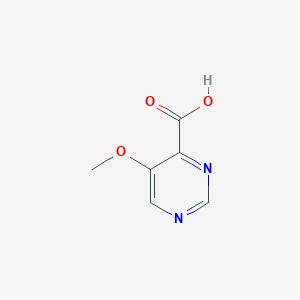
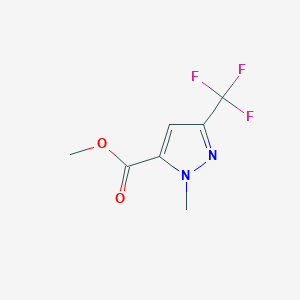

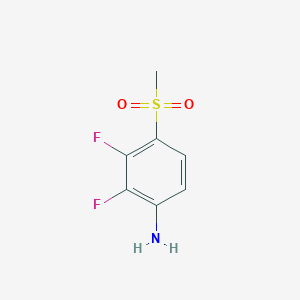
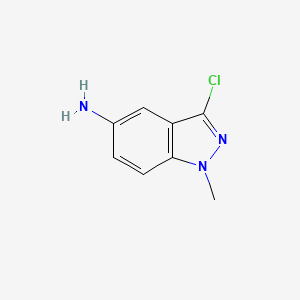

![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
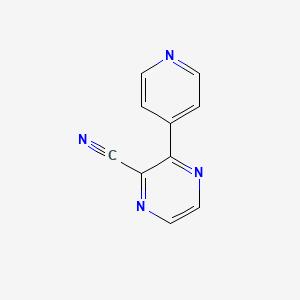
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)

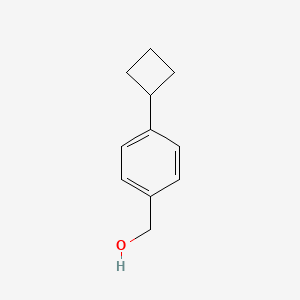

![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)
